molecular formula C21H44O4 B12783746 Pentadeceth-3 CAS No. 16468-03-4

Pentadeceth-3

Cat. No.: B12783746
CAS No.: 16468-03-4
M. Wt: 360.6 g/mol
InChI Key: OEYRUWHOSZDOCS-UHFFFAOYSA-N
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Description

Pentadeceth-3 is a chemical compound with the molecular formula C21H44O4 . It is a type of ethoxylated alcohol, specifically a polyethylene glycol ether of pentadecanol. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.

Preparation Methods

Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.

Chemical Reactions Analysis

Pentadeceth-3 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentadeceth-3 has several applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.

    Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.

    Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.

Mechanism of Action

The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.

Comparison with Similar Compounds

Pentadeceth-3 is similar to other ethoxylated alcohols such as:

  • Pentadeceth-5
  • Pentadeceth-7
  • Pentadeceth-9

These compounds differ in the degree of ethoxylation, which affects their solubility and surfactant properties. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

Properties

CAS No.

16468-03-4

Molecular Formula

C21H44O4

Molecular Weight

360.6 g/mol

IUPAC Name

2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol

InChI

InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3

InChI Key

OEYRUWHOSZDOCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCCOCCOCCO

Origin of Product

United States

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